molecular formula C10H11ClN2O B7860978 4-chloro-N-cyclobutylpyridine-2-carboxamide

4-chloro-N-cyclobutylpyridine-2-carboxamide

Cat. No.: B7860978
M. Wt: 210.66 g/mol
InChI Key: BFZQQPSEPCBPII-UHFFFAOYSA-N
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Description

4-chloro-N-cyclobutylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4-position, a cyclobutyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclobutylpyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclobutylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclobutylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-N-cyclobutylpyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclobutylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-chloropyridine-2-carboxamide: Lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.

    N-cyclobutylpyridine-2-carboxamide: Lacks the chloro group, which can influence its substitution reactions and overall reactivity.

Uniqueness

4-chloro-N-cyclobutylpyridine-2-carboxamide is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4-chloro-N-cyclobutylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-4-5-12-9(6-7)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZQQPSEPCBPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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